3-Fluoro-2-nitrobenzotrifluoride

Beschreibung

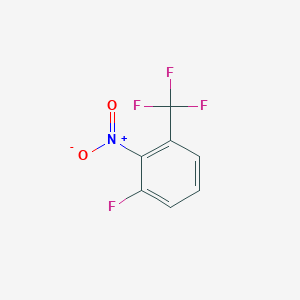

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-2-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNQDXJGTLXDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603182 | |

| Record name | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214335-98-4 | |

| Record name | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reactions

General Synthetic Pathways to Substituted Benzotrifluorides

The synthesis of substituted benzotrifluorides often begins with the corresponding benzotrichloride (B165768) derivative. google.com A common method involves the reaction of a substituted benzotrichloride with hydrogen fluoride (B91410), often in the gaseous phase over a catalyst like aluminum fluoride. google.com Another key reaction for introducing substituents is the nitration of benzotrifluoride (B45747). This is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid, which primarily yields the meta-substituted product, 3-nitrobenzotrifluoride. prepchem.comguidechem.com

Nitration of 3-Fluorobenzotrifluoride

Continuous-Flow Millireactor Systems for Nitration

Specific Synthesis of this compound

While a direct, one-pot synthesis for this compound is not explicitly detailed in the provided search results, its synthesis can be inferred from related reactions. A plausible route could involve the nitration of 3-fluorobenzotrifluoride. The directing effects of the fluorine (ortho, para-directing) and the trifluoromethyl group (meta-directing) would influence the position of the incoming nitro group.

Another potential pathway could start with a molecule already containing the fluoro and nitro groups in the desired positions, followed by the introduction of the trifluoromethyl group. However, the more common approach involves modifying a pre-existing benzotrifluoride core.

Key Chemical Reactions Involving this compound

The reactivity of this compound is dictated by its functional groups. The nitro group can undergo reduction to an amino group using various reducing agents. This transformation is a common strategy in the synthesis of more complex molecules.

The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro and trifluoromethyl groups. A nucleophile could potentially displace the fluorine atom or another suitable leaving group on the ring. The specific reaction conditions would determine the outcome of such reactions.

Chemical Reactivity and Transformation Studies of 3 Fluoro 2 Nitrobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for modifying aromatic rings, especially those rendered electron-deficient by the presence of strong electron-withdrawing groups. In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism. libretexts.org This process is particularly relevant for compounds like 3-Fluoro-2-nitrobenzotrifluoride, which is highly activated towards such transformations.

In the context of SNAr reactions, the typical leaving group ability observed in aliphatic substitution (I > Br > Cl > F) is inverted, with fluoride (B91410) often being the best leaving group (F > Cl > Br > I). libretexts.org This counter-intuitive reactivity is because the rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. libretexts.orgstackexchange.com

The reactivity of the aromatic ring in SNAr reactions is dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs). masterorganicchemistry.com In this compound, both the nitro (NO₂) group and the trifluoromethyl (CF₃) group serve this function effectively. These groups withdraw electron density from the benzene (B151609) ring, making it more electron-deficient and therefore more susceptible to attack by nucleophiles. libretexts.orgdoubtnut.com

The rate of SNAr reactions increases with the number of electron-withdrawing groups present. libretexts.orgmasterorganicchemistry.com For the reaction to proceed efficiently, these EWGs must be positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov This specific positioning allows the negative charge of the intermediate formed during the nucleophilic attack to be delocalized and stabilized by resonance onto the EWG. masterorganicchemistry.comdoubtnut.com In this compound, the nitro group is ortho to the fluorine atom, providing this necessary stabilization.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org The first step involves the attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comdoubtnut.com The formation of this complex is typically the slow, rate-determining step of the reaction. stackexchange.com

The activated nature of this compound allows it to react with a range of nucleophiles. The outcome of these reactions is the substitution of the fluorine atom by the incoming nucleophilic species.

This compound is expected to react readily with nitrogen-based nucleophiles such as primary and secondary amines. For instance, studies on similar nitroaromatic compounds show that reactions with various amines proceed to give the corresponding N-substituted products. nih.gov The reaction of fluoroarenes with nitrogen nucleophiles like N-alkyl anilines, diphenylamine, and nitrogen-containing heteroarenes such as pyrrole (B145914) and imidazole, often proceeds in good to high yields. acs.org These reactions are fundamental in the synthesis of various substituted anilines and heterocyclic compounds which can be important intermediates for pharmaceuticals and agrochemicals. acs.org

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles on Related Fluoroarenes

| Fluoroarene Substrate | Nitrogen Nucleophile | Product | Yield | Reference |

| Generic Fluoroarene | N-Methylaniline | N-Methyl-N-phenyl-arylamine | Good to High | acs.org |

| Generic Fluoroarene | Diphenylamine | N,N-Diphenyl-arylamine | Good to High | acs.org |

| Generic Fluoroarene | Indoline | N-Aryl-indoline | Good to High | acs.org |

| Generic Fluoroarene | Pyrrole | N-Aryl-pyrrole | Good to High | acs.org |

| 4-Chloro-3-cyano nitrobenzene (B124822) | Various Amines | Substituted anilines | - | nih.gov |

This table presents generalized or related reactions to illustrate the expected reactivity. Specific yield data for this compound requires targeted synthesis studies.

Oxygen-based nucleophiles, including alkoxides (from alcohols) and phenoxides (from phenols), also participate in SNAr reactions with highly activated fluoroarenes. The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with a similar activation pattern, with methanolic potassium hydroxide (B78521) at 80°C results in the corresponding methoxy (B1213986) derivative in 85% yield. beilstein-journals.org Similarly, reactions between 3-fluoro-5-nitrobenzotrifluorides and various phenols in the presence of potassium carbonate have been studied, demonstrating the feasibility of forming diaryl ether linkages. researchgate.net The reactive nucleophile in reactions involving bases in alcohol-water mixtures is often considered to be the hydroxide ion. rsc.org

Table 2: SNAr Reactions of a Related Fluoroarene with Oxygen Nucleophiles

| Substrate | Nucleophile (Base) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methanol (KOH) | Methanol | 80 | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Ethanol (B145695) (KOH) | Ethanol | 80 | 3-Ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 82 | beilstein-journals.org |

This table shows data for a structurally related compound to indicate the expected reactivity of this compound.

Reactivity with various Nucleophiles

Halide-based Nucleophiles (e.g., F-fluorination)

The reactivity of this compound towards halide-based nucleophiles is a key aspect of its chemistry, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. The presence of strong electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, at positions ortho and meta to the fluorine atom, respectively, significantly activates the aromatic ring for nucleophilic attack. This activation facilitates the displacement of the fluorine atom by other nucleophiles.

While direct F-fluorination (substitution of a leaving group with a fluoride ion) on an already fluorinated benzene ring is less common, the reverse reaction, where the fluoride ion acts as a leaving group, is highly relevant for this compound. The efficiency of other halides as nucleophiles in displacing the fluorine atom generally follows the order of their nucleophilicity.

For instance, in related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles, including those based on oxygen, sulfur, and nitrogen. beilstein-journals.org This suggests that this compound would also be susceptible to substitution by other halide ions, such as chloride, bromide, and iodide, under appropriate reaction conditions. The relative reactivity would depend on factors like the specific halide ion, the solvent, and the temperature.

It is important to note that in some cases, the nitro group itself can act as a leaving group in SNAr reactions, especially when a more strongly activating group is present or under specific reaction conditions. researchgate.net However, given the high electronegativity and the strength of the carbon-fluorine bond, the fluorine atom is typically the primary leaving group in SNAr reactions of this compound.

Organometallic Reagents

The interaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), presents a more complex reactivity profile. libretexts.orglibretexts.org These reagents are potent nucleophiles and strong bases. libretexts.org Their reaction with this compound can proceed through several pathways.

One possible pathway is the nucleophilic aromatic substitution of the fluorine atom. The carbanionic carbon of the organometallic reagent can attack the carbon atom bearing the fluorine, leading to the formation of a new carbon-carbon bond and displacement of the fluoride ion. This would result in the formation of 2-nitro-3-alkyl(or aryl)benzotrifluoride derivatives.

However, the high basicity of organometallic reagents introduces the possibility of side reactions. libretexts.org For example, they can react with the acidic protons of the aromatic ring, if any are sufficiently activated by the electron-withdrawing substituents. More significantly, organometallic reagents can also react with the nitro group itself. The nitro group can be reduced by organometallic reagents, leading to a variety of products depending on the specific reagent and reaction conditions.

Furthermore, the choice of solvent is critical in reactions involving organometallic reagents. libretexts.org Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically required for the formation and stabilization of Grignarnd reagents. libretexts.org The use of protic solvents is strictly avoided as they would readily protonate and deactivate the organometallic reagent. libretexts.org

The table below summarizes the potential reactions of this compound with organometallic reagents:

| Reagent Type | Potential Reaction Pathway | Expected Product(s) | Key Considerations |

| Grignard Reagents (RMgX) | Nucleophilic Aromatic Substitution | 2-Nitro-3-alkyl/arylbenzotrifluoride | Requires anhydrous ethereal solvent; potential for side reactions with the nitro group. |

| Organolithium Reagents (RLi) | Nucleophilic Aromatic Substitution | 2-Nitro-3-alkyl/arylbenzotrifluoride | Highly reactive; requires anhydrous, aprotic solvents; increased likelihood of side reactions. |

Solvent and Temperature Effects on SNAr Reactions

The rates and outcomes of Nucleophilic Aromatic Substitution (SNAr) reactions involving this compound are significantly influenced by the choice of solvent and the reaction temperature.

Solvent Effects: The role of the solvent in SNAr reactions is multifaceted. nih.gov Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally preferred for SNAr reactions. beilstein-journals.orgnih.gov These solvents can effectively solvate the cationic species involved in the reaction intermediate (the Meisenheimer complex) without strongly solvating the nucleophile, thus enhancing its reactivity.

In contrast, protic solvents like water and alcohols can decrease the rate of reaction. nih.gov This is because they can form hydrogen bonds with the nucleophile, effectively solvating it and reducing its nucleophilicity. nih.gov The specific effect of a solvent also depends on its polarity, polarizability, and hydrogen-bonding capabilities. nih.govnih.gov

Temperature Effects: As with most chemical reactions, increasing the temperature generally increases the rate of SNAr reactions of this compound. This is because higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions.

However, temperature can also influence the selectivity of the reaction. In some cases, higher temperatures may lead to the formation of undesired byproducts. Therefore, the reaction temperature must be carefully controlled to achieve the desired outcome. The optimal temperature will depend on the specific nucleophile, solvent, and substrate being used.

The following table summarizes the general effects of solvent and temperature on SNAr reactions of this compound:

| Parameter | Effect on SNAr Reaction Rate | Rationale |

| Solvent | ||

| Polar Aprotic (e.g., DMF, DMSO) | Increases rate | Stabilizes the Meisenheimer complex and enhances nucleophile reactivity. beilstein-journals.orgnih.gov |

| Protic (e.g., water, alcohols) | Decreases rate | Solvates and deactivates the nucleophile through hydrogen bonding. nih.gov |

| Temperature | ||

| Increase | Increases rate | Provides higher kinetic energy for molecules to overcome the activation energy barrier. |

| Decrease | Decreases rate | Reduces the kinetic energy of molecules, leading to fewer effective collisions. |

Intramolecular SNAr Reactions (e.g., Truce-Smiles rearrangement)

While intermolecular SNAr reactions are common for this compound, the possibility of intramolecular versions, such as the Truce-Smiles rearrangement, is an important consideration, particularly when the nucleophile is part of a side chain attached to the benzotrifluoride (B45747) core.

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution in which a nucleophile on a side chain attacks an activated aromatic ring, leading to the migration of the aromatic ring from one heteroatom to another. For a Truce-Smiles type rearrangement to occur with a derivative of this compound, the molecule would need to possess a side chain containing a nucleophilic center (e.g., -OH, -NHR, -SH) appropriately positioned to attack the aromatic ring.

The electron-withdrawing nitro and trifluoromethyl groups would activate the ring for such an intramolecular attack. The reaction would proceed through a spirocyclic Meisenheimer-like intermediate. The feasibility and outcome of such a rearrangement would depend on the length and flexibility of the side chain, the nature of the nucleophile, and the reaction conditions.

Although specific examples of Truce-Smiles rearrangements involving this compound are not readily found in the provided search results, the general principles of intramolecular SNAr reactions suggest that such transformations are plausible given a suitably substituted precursor.

Reduction Reactions

Reduction of the Nitro Group

The nitro group of this compound is readily reducible to an amino group (-NH₂), yielding 3-fluoro-2-aminobenzotrifluoride. This transformation is a common and important reaction in synthetic organic chemistry, as aromatic amines are valuable intermediates for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. acs.org

Several methods can be employed for the reduction of the nitro group in nitroaromatic compounds. wikipedia.org Catalytic hydrogenation is a widely used and effective method. illinois.edu This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. wikipedia.org The reaction is often carried out in a solvent such as ethanol or acetic acid.

Another common method is the use of metals in acidic media, such as iron, zinc, or tin in the presence of hydrochloric acid. wikipedia.org Additionally, other reducing agents like sodium hydrosulfite or sodium sulfide (B99878) can also be employed. wikipedia.org

Electrochemical reduction has also been demonstrated as a scalable and environmentally friendly method for the reduction of related nitrobenzotrifluorides to their corresponding anilines. acs.org This method avoids the use of chemical reducing agents and can be performed under mild conditions. acs.org

The choice of the reduction method depends on several factors, including the presence of other functional groups in the molecule that might also be susceptible to reduction, the desired yield, and the scale of the reaction.

Reactivity with Reducing Agents

This compound exhibits reactivity with a variety of reducing agents, primarily targeting the nitro group. The trifluoromethyl group is generally stable to most common reducing agents. The reactivity with specific reducing agents is detailed below.

Complex Metal Hydrides:

Lithium aluminum hydride (LiAlH₄): LiAlH₄ is a very powerful and non-selective reducing agent. libretexts.orgchemistrysteps.comyoutube.com It is capable of reducing a wide range of functional groups, including nitro groups. youtube.comyoutube.com However, the reaction of nitroarenes with LiAlH₄ can sometimes lead to the formation of azo compounds as byproducts, and thus may not be the cleanest method for the synthesis of the corresponding aniline (B41778). wikipedia.org Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents like diethyl ether or THF. chemistrysteps.com

Sodium borohydride (B1222165) (NaBH₄): NaBH₄ is a much milder and more selective reducing agent compared to LiAlH₄. libretexts.orgyoutube.comyoutube.com It is typically used for the reduction of aldehydes and ketones. libretexts.org NaBH₄ is generally not reactive enough to reduce an unactivated nitro group on an aromatic ring. youtube.com Therefore, it is unlikely to reduce the nitro group of this compound under standard conditions.

The following table provides a summary of the reactivity of this compound with common reducing agents:

| Reducing Agent | Reactivity with Nitro Group | General Conditions | Notes |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Readily reduces to an amino group (-NH₂). wikipedia.org | Hydrogen gas, catalyst, solvent (e.g., ethanol, acetic acid). | A common and efficient method for this transformation. |

| Metals in Acid (e.g., Fe/HCl, Zn/HCl) | Reduces to an amino group (-NH₂). wikipedia.org | Metal, strong acid. | A classic method for nitro group reduction. |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces the nitro group, potentially to the amine or other reduction products. wikipedia.orgyoutube.com | Anhydrous aprotic solvent (e.g., diethyl ether, THF). chemistrysteps.com | A very strong reducing agent; may lead to over-reduction or side products. |

| Sodium Borohydride (NaBH₄) | Generally unreactive towards the nitro group. youtube.com | Protic or aprotic solvents. | A mild reducing agent, selective for aldehydes and ketones. |

Oxidation Reactions

No specific studies on the oxidation reactions of this compound have been documented in the reviewed literature.

Cross-Coupling Reactions

There are no specific examples or research findings in the public domain concerning the participation of this compound in cross-coupling reactions. While cross-coupling reactions are a common transformation for nitroaromatic compounds, specific methodologies and outcomes for this particular isomer have not been reported.

Spectroscopic Validation of Structure and Electronic Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible spectrum of this compound is expected to exhibit absorption bands characteristic of nitroaromatic compounds. The electronic transitions are primarily associated with the nitrobenzene chromophore. The presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, along with the fluorine atom, influences the energy of these transitions.

In general, nitroaromatic compounds display two main absorption bands in the UV-Vis region: a weak n-π* transition and a strong π-π* transition. nih.gov For this compound, the following absorptions can be predicted:

n-π Transition:* A weak absorption band is anticipated at longer wavelengths, typically in the range of 300-350 nm. This transition involves the excitation of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital of the benzene ring.

π-π Transition:* A much stronger absorption band is expected at shorter wavelengths, likely below 300 nm. nih.gov This transition arises from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital of the aromatic system. The addition of multiple electron-withdrawing groups on a benzene ring can cause a blue shift (a shift to shorter wavelengths) of this absorption. nih.gov

The exact position and intensity of these absorption maxima can be influenced by the solvent used for the analysis.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted Wavelength (λmax) | Characteristics |

|---|---|---|

| n-π* | ~ 300-350 nm | Weak intensity |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups will cause these signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene (δ 7.3 ppm). stackexchange.com The chemical shifts of the ortho and para protons are generally the most downfield in nitrobenzene. stackexchange.com

H-4: This proton is expected to be a triplet, due to coupling with the adjacent H-5 and the fluorine at position 3.

H-5: This proton will likely appear as a triplet of doublets or a more complex multiplet due to coupling with H-4 and H-6.

H-6: This proton is anticipated to be a doublet of doublets, coupling with H-5 and having a smaller long-range coupling with the fluorine at position 3.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 | ~ 7.8 - 8.2 | t |

| H-5 | ~ 7.6 - 7.9 | td |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. It is expected to show seven distinct signals, one for each carbon atom. The chemical shifts are influenced by the attached functional groups. oregonstate.edu

Aromatic Carbons: The carbons directly attached to the electron-withdrawing groups (C-1, C-2, and C-3) will be significantly deshielded and appear at a lower field. The chemical shifts of aromatic carbons in substituted benzenes can be complex to predict precisely without experimental data. rsc.org

Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C-1 (-CF₃) | ~ 120 - 130 | q |

| C-2 (-NO₂) | ~ 145 - 155 | s |

| C-3 (-F) | ~ 150 - 160 | d |

| C-4 | ~ 125 - 135 | d |

| C-5 | ~ 120 - 130 | s |

| C-6 | ~ 130 - 140 | s |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. azom.com Two signals are expected for this compound:

Fluorine at C-3: This single fluorine atom on the aromatic ring will appear as a multiplet due to coupling with the neighboring protons (H-4) and the trifluoromethyl group.

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will appear as a doublet due to coupling with the fluorine atom at the C-3 position. The chemical shift for a CF₃ group on a benzene ring is typically observed in the range of -60 to -70 ppm.

Table 4: Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C-3-F | Varies depending on reference | m |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₃F₄NO₂), the molecular weight is approximately 209.0 g/mol .

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 209. In aromatic nitro compounds, the molecular ion peak is often of good intensity. youtube.com

Fragmentation Pattern: The fragmentation of the molecular ion is a key feature for structure elucidation. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group and other small molecules. wikipedia.orgmiamioh.edu

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment | Description |

|---|---|---|

| 209 | [C₇H₃F₄NO₂]⁺ | Molecular Ion (M⁺) |

| 190 | [C₇H₃F₃NO]⁺ | Loss of F |

| 179 | [C₇H₃F₄O]⁺ | Loss of NO |

| 163 | [C₇H₃F₄]⁺ | Loss of NO₂ |

| 145 | [C₆H₃F₄]⁺ | Loss of CO from [M-NO]⁺ |

Compound Name Reference Table

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Pharmaceutical Synthesis

3-Fluoro-2-nitrobenzotrifluoride is recognized as a key intermediate in the production of pharmaceuticals. lookchem.com The presence of multiple reactive sites on the molecule allows for its use as a foundational scaffold in the synthesis of fluorinated organic compounds, which are of significant interest in medicinal chemistry. lookchem.com

Synthesis of Complex Organic Molecules

The chemical architecture of this compound, with its varied functional groups, makes it an ideal starting point for constructing complex molecular frameworks. It is classified as a building block for a variety of chemical reactions, enabling the development of intricate organic structures. lookchem.com

Precursors to Active Pharmaceutical Ingredients (APIs)

As a versatile intermediate, this compound is employed in synthetic pathways aimed at producing active pharmaceutical ingredients. lookchem.com Fluorinated compounds are widely utilized in the development of pharmaceuticals due to the unique properties that fluorine atoms impart to a molecule, such as enhanced metabolic stability and binding affinity.

Development of Anti-protozoal Agents

While specific research detailing the direct use of this compound in the synthesis of anti-protozoal agents is not widely documented in publicly available literature, its role as a pharmaceutical intermediate suggests its potential utility in this area. lookchem.com The development of novel anti-protozoal drugs is a critical area of research, and fluorinated building blocks are often explored for creating new therapeutic agents.

Synthesis of Antitubercular Agents

The synthesis of new agents to combat tuberculosis often involves the use of fluorinated intermediates. Although direct synthetic routes starting from this compound are not specifically detailed in available research, its classification as a pharmaceutical building block indicates its potential as a precursor in the development of new antitubercular compounds. lookchem.com

Synthesis of Antimicrobial Agents

The creation of new antimicrobial drugs frequently relies on versatile chemical building blocks. As an intermediate in pharmaceutical production, this compound is a candidate for the synthesis of novel antimicrobial molecules, though specific examples are not prominently featured in scientific literature. lookchem.com

Intermediate in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is also identified as an important intermediate in the agrochemical industry. lookchem.com Fluorine-containing compounds are a significant class of modern agrochemicals, including herbicides, fungicides, and insecticides. The unique properties of this compound make it a valuable starting material for producing specialty chemicals for agricultural applications. lookchem.com

Pesticides and Herbicides

In the field of agrochemicals, fluorinated compounds are of significant interest due to their enhanced biological activity and metabolic stability. While specific, large-scale applications of this compound in the direct synthesis of commercial pesticides and herbicides are not extensively documented in publicly available research, the utility of its structural motifs is well-established.

Related compounds, such as 3-Nitrobenzotrifluoride, serve as crucial intermediates in the production of widely used herbicides like diflufenican. nbinno.com Similarly, 3-Fluoro-2-nitrobenzoic acid, a closely related molecule, is a key precursor for herbicides such as florasulam. nbinno.com These examples underscore the importance of the nitro- and trifluoromethyl-substituted benzene (B151609) framework in creating potent agrochemicals. The reactivity of the fluorine and nitro groups on the this compound ring provides synthetic handles for constructing more complex herbicidal molecules. The trifluoromethyl group, in particular, is known to enhance the efficacy and lipophilicity of active ingredients, facilitating their absorption and transport within target weeds.

Materials Science Applications

The unique electronic and physical properties conferred by fluorine atoms have made fluorinated molecules cornerstones in the development of high-performance materials.

Fluoropolymers are a class of polymers renowned for their exceptional properties, including high thermal stability, chemical inertness, low friction coefficients, and resistance to weathering. researchgate.net These characteristics stem from the strength of the carbon-fluorine bond. researchgate.net Such materials are synthesized through the polymerization of fluorinated monomers. google.commdpi.com

This compound serves as a potential precursor for the creation of specialized fluorinated polymers. Its structure contains reactive sites that can be chemically modified to allow for its incorporation into a polymer backbone. For instance, the nitro group can be reduced to an amine (–NH2), transforming the molecule into a fluorinated aniline (B41778) derivative. This resulting amino-fluoro-benzotrifluoride can then act as a monomer, capable of reacting with other monomers to form high-performance polymers, such as polyimides or polyamides, that integrate the desirable properties of the trifluoromethyl group.

Poly(arylene ether)s (PAEs) and Poly(phenylene oxide)s (PPOs) are classes of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and dielectric properties. cnrs.frsigmaaldrich.comsigmaaldrich.com The synthesis of these polymers often relies on nucleophilic aromatic substitution (SNAr) reactions.

The chemical structure of this compound is highly suitable for this type of polymerization. The fluorine atom is activated towards nucleophilic displacement by the strong electron-withdrawing effects of the adjacent nitro group and the trifluoromethyl group at the meta-position. This activation facilitates its reaction with phenoxide nucleophiles, which is the key bond-forming step in the synthesis of PAEs.

Research on related isomers, such as 5-fluoro-2-nitrobenzotrifluoride, demonstrates the viability of this approach. In one study, this isomer was used to synthesize a novel poly(phenylene oxide) containing pendent trifluoromethyl groups. researchgate.net The polymerization proceeded through a sequential displacement, first of the highly activated fluorine atom and subsequently of the nitro group, to form the ether linkages of the polymer chain. researchgate.net A similar reaction pathway is applicable to this compound, allowing it to be used as a monomer that introduces trifluoromethyl groups into the polymer backbone. The incorporation of –CF3 groups can enhance the polymer's solubility in organic solvents, increase its glass transition temperature, and lower its dielectric constant, making it suitable for applications in electronics and aerospace. cnrs.fr

Analytical Chemistry Applications

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. The unique chemical properties of this compound make it a potential candidate for such applications.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique, but some analytes lack a chromophore, the part of a molecule that absorbs ultraviolet-visible light, making them difficult to detect with standard UV-Vis detectors. Derivatization with a chromophore-containing reagent can solve this problem.

A closely related isomer, 4-Fluoro-3-nitrobenzotrifluoride, has been successfully used as a pre-column derivatization reagent for the HPLC analysis of polyamines. sigmaaldrich.com The reagent reacts with the amine groups of the analytes, attaching the nitro-trifluoromethylphenyl moiety. This moiety acts as a strong chromophore, allowing for sensitive spectrophotometric detection of the derivatized analytes. sigmaaldrich.com

Given its analogous structure, this compound could function in the same capacity. Its activated fluorine atom can react with nucleophilic functional groups on analytes (such as amines, thiols, or hydroxyls), while the nitro-aromatic system provides the necessary chromophore for UV detection. This makes it a potentially valuable tool for assays involving biomolecules and other compounds that lack native UV absorbance.

Proteomics, the large-scale study of proteins, heavily relies on mass spectrometry (MS) for the identification and quantification of peptides. Derivatization can be employed to enhance the performance of MS analysis by improving the ionization efficiency of peptides or by introducing a specific mass tag for quantification.

Extending its role from HPLC, this compound has potential as a derivatization reagent in proteomics. By reacting with specific amino acid residues within a peptide (e.g., the lysine (B10760008) side-chain amine or the N-terminus), it would attach a trifluoromethylphenyl tag. This tag can serve two purposes:

Enhanced Ionization: The electron-withdrawing nature of the tag can improve the ionization efficiency of the peptide in certain MS techniques.

While direct applications in proteomics are not yet widely reported, the fundamental chemistry of this compound as a reactive, tag-containing molecule provides a strong basis for its potential utility in enhancing the detection and quantification of peptides and proteins in complex biological samples.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Role |

|---|---|---|---|---|

| This compound | 1214335-98-4 | C₇H₃F₄NO₂ | 209.10 | Intermediate |

| 2-Fluoro-3-nitrobenzotrifluoride | 61324-97-8 | C₇H₃F₄NO₂ | 209.10 | Intermediate sigmaaldrich.com |

| 4-Fluoro-3-nitrobenzotrifluoride | 367-86-2 | C₇H₃F₄NO₂ | 209.10 | HPLC Derivatization Reagent sigmaaldrich.com |

| 5-Fluoro-2-nitrobenzotrifluoride | 393-09-9 | C₇H₃F₄NO₂ | 209.10 | Monomer for PPO Synthesis researchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Nitrobenzotrifluoride |

| Diflufenican |

| 3-Fluoro-2-nitrobenzoic acid |

| Florasulam |

| 5-fluoro-2-nitrobenzotrifluoride |

| 4-Fluoro-3-nitrobenzotrifluoride |

| Poly(phenylene oxide) |

| Poly(arylene ether) |

Environmental and Safety Considerations in Handling Fluorinated Benzotrifluorides

Environmental Fate and Degradation Studies

The persistence and potential for contamination of organofluorine compounds are significant environmental concerns, primarily due to the inherent stability of the carbon-fluorine bond.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and chemical stability to organofluorine compounds. nih.gov This stability, while beneficial in many applications, often translates to environmental persistence, as these compounds can be recalcitrant to natural degradation processes. nih.gov

Microorganisms, however, have demonstrated the ability to degrade some organofluorine compounds. nih.gov This biodegradation can occur through two primary mechanisms:

Specific Enzymatic Hydrolysis: Some microbes possess specialized enzymes, known as dehalogenases, that can cleave the C-F bond, often as an initial step in a metabolic pathway. acs.org

Broad-Specificity Enzymes: Catabolic enzymes with broader substrate ranges can transform organofluorine compounds without directly targeting the C-F bond. This can sometimes lead to intermediates from which fluoride (B91410) is spontaneously released. acs.orgresearchgate.net

Research into microbial degradation often involves enrichment studies, where a specific organofluorine compound is supplied as the sole source of carbon and energy to a microbial consortium. dtic.mil This technique helps in isolating specific bacterial or fungal strains capable of metabolizing the target compound. dtic.mil Studies on various fluorinated substances, from pesticides to pharmaceuticals, show that while biodegradation is possible, the pathways and efficiencies are highly dependent on the specific molecular structure and the environmental conditions. nih.govresearchgate.net The presence of other functional groups, such as the nitro group in 3-Fluoro-2-nitrobenzotrifluoride, can further influence the compound's susceptibility to microbial attack. While general pathways for the biodegradation of aromatic compounds are well-known, specific studies on this compound are not extensively documented in publicly available literature.

Industrial activities have led to the contamination of groundwater with various benzotrifluoride (B45747) (BTF) derivatives. A notable case of long-term contamination has been documented in the Veneto region of Italy, where improper disposal of industrial waste dating back to the 1970s resulted in significant pollution of the local aquifer by BTF and its derivatives. epa.govnih.gov

While specific data on this compound is limited, studies on analogous compounds like 4-chloro-3-nitrobenzotrifluoride (B52861) (3N4CBTF) provide critical insights into the environmental behavior of nitro-substituted benzotrifluorides. In the initial surveys of the Veneto site, 3N4CBTF was a key analyte used to trace the contamination plume, with concentrations detected up to 1 mg L⁻¹. epa.govnih.gov Follow-up monitoring campaigns decades later, between 2008 and 2018, revealed the remarkable persistence of these compounds. Despite the time elapsed, BTF derivatives were still found in the µg L⁻¹ range, confirming their status as persistent organic pollutants. epa.govnih.gov

These findings underscore the potential for fluorinated benzotrifluorides to cause long-lasting environmental contamination, particularly in groundwater systems. epa.gov The slow degradation rates combined with their mobility in water can lead to widespread and persistent contamination plumes. researchgate.netnih.gov

Table 1: Documented Groundwater Contamination by a Benzotrifluoride Derivative (4-chloro-3-nitrobenzotrifluoride) in the Veneto Region, Italy

| Time Period | Location | Compound | Reported Concentration | Source |

|---|---|---|---|---|

| Initial Survey (post-1970s) | Contamination Plume | 4-chloro-3-nitrobenzotrifluoride | Up to 1 mg L⁻¹ | epa.gov, nih.gov |

| 2017 | Near Contamination Source | 4-chloro-3-nitrobenzotrifluoride | 20.3 µg L⁻¹ | epa.gov, nih.gov |

| 2018 | Distant from Source | 4-chloro-3-nitrobenzotrifluoride | 22.4 µg L⁻¹ | epa.gov, nih.gov |

Process Safety in Industrial Production

The synthesis of nitroaromatic compounds, including this compound, involves highly exothermic reactions that present significant safety challenges. Proper management of these reactions is critical to prevent thermal runaway events.

Traditionally, chemical syntheses are performed in large batch reactors. However, for hazardous reactions like nitration, continuous-flow chemistry is emerging as a safer and more efficient alternative. rroij.comslideshare.net The advantages of continuous-flow reactors stem from their inherent design:

Superior Heat Transfer: Flow reactors, particularly microreactors, have a very high surface-area-to-volume ratio, which allows for rapid and efficient heat dissipation. This is crucial for controlling the temperature of highly exothermic reactions. nih.govsoton.ac.uk

Small Reaction Volume: At any given moment, only a small volume of reactants is inside the reactor. This minimizes the amount of hazardous material and the total energy potential in the system, dramatically enhancing process safety. mt.com

Precise Reaction Control: Key parameters such as temperature, pressure, residence time, and stoichiometry are controlled with high precision, leading to better reproducibility and potentially higher yields with fewer impurities. soton.ac.ukmt.com

Intrinsic Safety: The small hold-up volume and superior control prevent the formation of localized "hot spots" that can trigger side reactions or decomposition in batch reactors. rroij.comsoton.ac.uk This allows some reactions to be performed under conditions that would be too dangerous to attempt on a large batch scale. mt.com

Aromatic nitration is a classic example of a fast and highly exothermic process that carries a risk of thermal runaway. researchgate.netmdpi.com The heat of reaction for most nitrations is substantial, and if the rate of heat generation exceeds the cooling capacity of the reactor, the temperature can rise uncontrollably, leading to violent decomposition, pressure buildup, and potentially an explosion. researchgate.netmdpi.com

Effective management strategies are therefore essential:

Thermal Hazard Analysis: Before scaling up a process, a thorough thermal hazard assessment is performed using techniques like reaction calorimetry (RC) and differential scanning calorimetry (DSC) to understand the heat of reaction, onset of decomposition, and potential for gas generation. mdpi.com

Semi-Batch Operation: In a traditional setting, semi-batch reactors are often used, where one reactant is added gradually to the other to control the rate of heat evolution. researchgate.net However, this can lead to the accumulation of unreacted material, which still poses a risk if cooling is lost. polimi.it

Temperature Control: Maintaining the reaction at a low and stable temperature is a primary control measure. google.com For the nitration of some benzotrifluoride derivatives, temperatures are often kept between -20°C and 10°C to ensure selectivity and safety. google.com

Continuous Processing: As noted previously, performing the nitration in a continuous-flow reactor is an advanced engineering control that significantly reduces the risk of thermal runaway by minimizing the reaction volume and maximizing heat removal. mdpi.com

Safety and Hazard Assessments

Due to the limited availability of specific toxicological data for this compound, hazard assessments often rely on data from structurally similar compounds, such as other isomers of fluoro-nitrobenzotrifluoride and nitrobenzotrifluoride. nj.govtcichemicals.com

Based on information from analogous compounds, this compound is expected to be a hazardous substance requiring careful handling. The primary hazards include:

Acute Toxicity: It is likely harmful if swallowed, inhaled, or in contact with skin. tcichemicals.com

Irritation: The substance is expected to cause skin irritation and serious eye irritation. aksci.com Inhalation may also cause respiratory irritation. aksci.com

Flammability: Related compounds are classified as combustible liquids. nj.govtcichemicals.com Fires involving this substance may produce poisonous gases, including nitrogen oxides and hydrogen fluoride. nj.gov

Safe handling requires strict adherence to safety protocols:

Engineering Controls: Operations should be conducted in well-ventilated areas, preferably within a chemical fume hood, to minimize inhalation exposure. thermofisher.com

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles or a face shield, must be worn to prevent skin and eye contact. nj.gov

Handling and Storage: Avoid contact with skin, eyes, and clothing. Keep containers tightly closed and store in a cool, dark, and well-ventilated place away from heat, ignition sources, and incompatible materials like strong oxidizing agents. tcichemicals.comnj.gov Emergency eyewash stations and safety showers should be readily accessible. nj.gov

Table 2: GHS Hazard Classification Profile (Based on Analogous Fluoro-Nitrobenzotrifluorides)

| Hazard Class | Hazard Category | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | , aksci.com |

| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation | , aksci.com |

| Flammable Liquids | Category 4 | H227: Combustible liquid | tcichemicals.com |

Reactivity with Reducing Agents

A primary safety concern when handling this compound is its reactivity with reducing agents. As an aromatic nitro compound, it can undergo vigorous and potentially explosive reactions when mixed with these substances.

The nitro group (-NO₂) in this compound is susceptible to reduction, a reaction commonly employed in organic synthesis to produce the corresponding amine, 2-amino-3-fluorobenzotrifluoride. This transformation is a key step in the synthesis of various pharmaceuticals and agrochemicals. However, the exothermic nature of this reduction requires careful control of reaction conditions.

Common reducing agents that can react with this compound include:

Metal Hydrides: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents that can readily reduce the nitro group. Research on similar compounds, like 4-chloro-3-nitrobenzotrifluoride, has shown that sodium borohydride can be used for reduction, though the reaction conditions must be carefully controlled to avoid undesired side reactions. researchgate.net The use of NaBH₄ in the presence of catalysts like SbF₃ has been shown to be an effective method for the reduction of a variety of nitro compounds. researchgate.net

Catalytic Hydrogenation: This is a widely used industrial method for the reduction of nitroarenes. illinois.edu Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are effective for this transformation. researchgate.netmasterorganicchemistry.comgoogle.com The reaction involves the use of hydrogen gas, often under pressure, and requires specialized equipment to manage the risks associated with flammable gases. masterorganicchemistry.com The efficiency and selectivity of catalytic hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. nih.gov

The primary product of the reduction of this compound is 2-amino-3-fluorobenzotrifluoride.

Table 1: Reactivity with Common Reducing Agents

| Reducing Agent | Reactivity | Potential Hazards |

| Lithium aluminum hydride (LiAlH₄) | Highly vigorous and exothermic reaction. | Fire and explosion risk, especially in the absence of proper cooling and inert atmosphere. |

| Sodium borohydride (NaBH₄) | Vigorous reaction, can be controlled with appropriate solvents and temperature. researchgate.netresearchgate.net | Flammable hydrogen gas evolution. |

| Palladium on Carbon (Pd/C) with H₂ | Controlled reaction under specific temperature and pressure conditions. masterorganicchemistry.comnih.gov | Handling of flammable hydrogen gas and pyrophoric catalyst. |

| Raney Nickel with H₂ | Vigorous reaction, requires careful temperature and pressure control. | Handling of flammable hydrogen gas and pyrophoric catalyst. |

Handling Precautions and Protective Measures

Given the hazardous nature of this compound and its reactivity, strict handling precautions and the use of appropriate personal protective equipment (PPE) are mandatory to ensure the safety of personnel. cymitquimica.comsigmaaldrich.comnumberanalytics.com

Engineering Controls:

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. tcichemicals.com

For reactions involving flammable gases like hydrogen, explosion-proof equipment and a robust monitoring system are essential. tcichemicals.com

Safety showers and eyewash stations must be readily accessible in the immediate work area. tcichemicals.com

Personal Protective Equipment (PPE):

The following PPE should be worn when handling this compound and other fluorinated nitroaromatic compounds: numberanalytics.comsigmaaldrich.com

Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and vapors. cymitquimica.com

Skin Protection: Chemical-resistant gloves, such as those made of PVC or other suitable materials, should be worn. cymitquimica.com A lab coat or chemical-resistant apron is also recommended to prevent skin contact. cymitquimica.com

Respiratory Protection: In situations where ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. sigmaaldrich.com

Storage and Spill Management:

this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials, particularly reducing agents and strong bases. chemicalbook.com Containers should be tightly sealed. chemicalbook.com

In the event of a spill, the area should be evacuated. The spilled material should be absorbed with an inert material like vermiculite (B1170534) or sand and placed in a sealed container for proper disposal. cymitquimica.com The area should then be decontaminated.

Table 2: Summary of Handling Precautions

| Precaution Category | Specific Recommendations |

| Engineering Controls | - Work in a chemical fume hood. tcichemicals.com - Use explosion-proof equipment for hydrogenation. tcichemicals.com - Ensure availability of safety shower and eyewash station. tcichemicals.com |

| Personal Protective Equipment (PPE) | - Chemical safety goggles and face shield. cymitquimica.com - Chemical-resistant gloves (e.g., PVC). cymitquimica.com - Lab coat or chemical-resistant apron. cymitquimica.com - NIOSH-approved respirator as needed. sigmaaldrich.com |

| Storage | - Cool, dry, well-ventilated area. chemicalbook.com - Away from reducing agents and strong bases. chemicalbook.com - Tightly sealed containers. chemicalbook.com |

| Spill Response | - Evacuate the area. - Absorb with inert material. cymitquimica.com - Place in a sealed container for disposal. cymitquimica.com |

Q & A

Q. What are the standard synthesis protocols for 3-fluoro-2-nitrobenzotrifluoride?

The compound is typically synthesized via nitration of 1-fluoro-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track nitro-group introduction. Post-reaction purification involves neutralization, extraction with dichloromethane, and recrystallization from ethanol .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : To confirm fluorine environments (δ ~ -60 ppm for CF₃, δ ~ -110 ppm for aromatic F).

- ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm).

- IR Spectroscopy : Nitro group stretching (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 209.1 (C₇H₃F₄NO₂) .

Q. How does the compound’s solubility influence reaction design?

this compound is sparingly soluble in polar solvents (e.g., water) but dissolves in dichloromethane, DMF, or THF. Reactions requiring nucleophilic substitution (e.g., SNAr) benefit from polar aprotic solvents like DMF to stabilize transition states .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Optimization strategies include:

- Catalyst Screening : Palladium on carbon (Pd/C) for nitro-group reductions.

- Temperature Control : Maintaining <5°C during nitration to minimize byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) for >95% purity .

Q. What explains regioselectivity challenges in nitration of fluorobenzotrifluoride derivatives?

The trifluoromethyl (-CF₃) group is a strong meta-director, while the fluoro (-F) substituent is ortho/para-directing. Competing effects can lead to mixed regioisomers. Computational DFT studies (e.g., using Gaussian) predict electron density distribution to guide reaction design .

Q. How to resolve contradictions in reported reactivity data (e.g., nitro-group reduction vs. aromatic fluorination)?

Discrepancies often arise from:

Q. What methodologies assess the compound’s potential in medicinal chemistry?

- In Vitro Assays : Test inhibition of enzymes (e.g., kinases) using fluorescence-based assays.

- Toxicity Screening : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values.

- Metabolic Stability : Liver microsome studies to evaluate cytochrome P450 interactions .

Methodological Guidance

Q. How to handle hazardous intermediates (e.g., nitroso derivatives)?

Q. What computational tools predict electrophilic substitution patterns?

Q. How to design comparative studies with structural analogs (e.g., 4-chloro-3-nitrobenzotrifluoride)?

Q. What strategies troubleshoot failed coupling reactions (e.g., Suzuki-Miyaura)?

- Catalyst Optimization : Test Pd(OAc)₂ or XPhos ligands.

- Base Screening : Potassium carbonate (K₂CO₃) vs. cesium fluoride (CsF).

- Byproduct Analysis : Use GC-MS to identify boronic acid residues .

Specialized Applications

Q. How is the compound utilized in materials science (e.g., fluoropolymer precursors)?

The -CF₃ group enhances thermal stability. Polymerization studies use radical initiators (AIBN) in toluene at 80°C. Characterize product stability via TGA (decomposition >250°C) .

Q. What are best practices for environmental impact assessments?

- Waste Management : Neutralize acidic byproducts before disposal.

- Biodegradation Studies : Use OECD 301D shake-flask tests to evaluate microbial breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.